Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone
CAS No.:
Cat. No.: VC14550443
Molecular Formula: C18H23F3N2O3S
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23F3N2O3S |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | cyclohexyl-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C18H23F3N2O3S/c19-18(20,21)15-7-4-8-16(13-15)27(25,26)23-11-9-22(10-12-23)17(24)14-5-2-1-3-6-14/h4,7-8,13-14H,1-3,5-6,9-12H2 |
| Standard InChI Key | CRXJBISLCDTJDM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Introduction
Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone is a complex organic compound featuring a cyclohexyl group, a trifluoromethyl-substituted phenylsulfonyl moiety, and a piperazine ring. This compound belongs to a class of piperazine derivatives known for their diverse biological activities and potential therapeutic applications. The trifluoromethyl group enhances lipophilicity and biological potency, while the sulfonamide functionality contributes to its pharmacological properties .
Synthesis and Reactions
The synthesis of Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone typically involves several key steps, although detailed synthetic routes are not specified in the available literature. Common reagents for similar reactions include hydrogenation catalysts and nucleophiles like amines or thiols for substitution reactions.
Biological Activity and Potential Applications
Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone exhibits significant inhibitory effects on certain enzymes, particularly those involved in inflammatory pathways. Its structural components suggest potential activity against cyclooxygenase enzymes (COX-1 and COX-2), making it a candidate for anti-inflammatory drug development.
| Compound Features | Biological Activity | Potential Applications |
|---|---|---|
| Cyclohexyl Group | Inhibitory effects on inflammatory enzymes | Anti-inflammatory drug development |
| Trifluoromethyl Group | Enhances lipophilicity and biological potency | Improved efficacy in biological interactions |
| Piperazine Ring | Contributes to pharmacological properties | Therapeutic applications in pain management and inflammatory diseases |
Interaction Studies and Mechanism of Action
Interaction studies indicate that Cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone may interact with various biological targets, primarily enzymes involved in inflammatory processes. These studies assess binding affinities and inhibitory effects on enzyme activity, providing insights into its mechanism of action.
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